molecular formula C35H32N4O8 B15251533 Fmoc-D-Alg(Z)2-OH

Fmoc-D-Alg(Z)2-OH

Cat. No.: B15251533
M. Wt: 636.6 g/mol
InChI Key: XCMJTCOTFNNPLQ-SSEXGKCCSA-N
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Description

Fmoc-D-Alg(Z)2-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of D-alanine, modified with fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Z) protecting groups. These modifications make it a valuable tool in the field of organic chemistry, particularly in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Alg(Z)2-OH typically involves multiple steps. The starting material, D-alanine, is first protected with a fluorenylmethyloxycarbonyl group. This is achieved by reacting D-alanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . The resulting Fmoc-D-alanine is then further modified by introducing benzyloxycarbonyl groups. This is done by reacting Fmoc-D-alanine with benzyloxycarbonyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound .

Mechanism of Action

Mechanism: The primary mechanism of action of Fmoc-D-Alg(Z)2-OH involves its role as a building block in peptide synthesis. The Fmoc and benzyloxycarbonyl groups protect the amino and carboxyl groups of D-alanine, respectively, allowing for selective reactions at specific sites .

Molecular Targets and Pathways: The compound itself does not have direct biological targets. peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, influencing biological pathways .

Properties

Molecular Formula

C35H32N4O8

Molecular Weight

636.6 g/mol

IUPAC Name

(2R)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C35H32N4O8/c40-31(41)30(37-33(42)47-22-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29)19-36-32(38-34(43)45-20-23-11-3-1-4-12-23)39-35(44)46-21-24-13-5-2-6-14-24/h1-18,29-30H,19-22H2,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t30-/m1/s1

InChI Key

XCMJTCOTFNNPLQ-SSEXGKCCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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